molecular formula C6H9N5 B13097736 n'-Methylpyrazine-2-carbohydrazonamide

n'-Methylpyrazine-2-carbohydrazonamide

Cat. No.: B13097736
M. Wt: 151.17 g/mol
InChI Key: QHEHUXFWZGSGCZ-UHFFFAOYSA-N
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Description

n’-Methylpyrazine-2-carbohydrazonamide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n’-Methylpyrazine-2-carbohydrazonamide typically involves the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate to form pyrazine-2-carbohydrazide. This intermediate is then treated with methyl iodide to yield n’-Methylpyrazine-2-carbohydrazonamide .

Industrial Production Methods

Industrial production methods for n’-Methylpyrazine-2-carbohydrazonamide are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

n’-Methylpyrazine-2-carbohydrazonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

n’-Methylpyrazine-2-carbohydrazonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n’-Methylpyrazine-2-carbohydrazonamide is unique due to its specific methyl substitution, which imparts distinct chemical and biological properties. Its ability to inhibit DprE1 makes it a promising candidate for antitubercular drug development .

Properties

Molecular Formula

C6H9N5

Molecular Weight

151.17 g/mol

IUPAC Name

N'-(methylamino)pyrazine-2-carboximidamide

InChI

InChI=1S/C6H9N5/c1-8-11-6(7)5-4-9-2-3-10-5/h2-4,8H,1H3,(H2,7,11)

InChI Key

QHEHUXFWZGSGCZ-UHFFFAOYSA-N

Isomeric SMILES

CN/N=C(/C1=NC=CN=C1)\N

Canonical SMILES

CNN=C(C1=NC=CN=C1)N

Origin of Product

United States

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